Cas no 1487353-57-0 (4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)

4-(1-Methyl-1H-pyrazol-5-yl)phenylboronic acid is a boronic acid derivative featuring a pyrazole-substituted phenyl ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure combines the reactivity of a boronic acid group with the steric and electronic effects of the 1-methylpyrazole moiety, enhancing its utility in constructing complex heterocyclic systems. This compound exhibits good stability under standard handling conditions and demonstrates compatibility with a range of substrates, enabling efficient C-C bond formation. Its high purity and consistent performance make it suitable for pharmaceutical and materials science applications, particularly in the synthesis of bioactive molecules and functionalized aromatics. Proper storage under inert conditions is recommended to maintain reactivity.
4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid structure
1487353-57-0 structure
商品名:4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid
CAS番号:1487353-57-0
MF:C10H11BN2O2
メガワット:202.017542123795
MDL:MFCD21364389
CID:4602021

4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
    • [4-(2-methylpyrazol-3-yl)phenyl]boronic acid
    • (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)boronic acid
    • STL434071
    • AT12779
    • 4-(1-Methyl-1H-pyrazol-5-yl)phenylboronic acid
    • boronic acid, [4-(1-methyl-1H-pyrazol-5-yl)phenyl]-
    • 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid
    • MDL: MFCD21364389
    • インチ: 1S/C10H11BN2O2/c1-13-10(6-7-12-13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3
    • InChIKey: YPHZJQOHWGFTAA-UHFFFAOYSA-N
    • ほほえんだ: OB(C1C=CC(=CC=1)C1=CC=NN1C)O

計算された属性

  • せいみつぶんしりょう: 202.091
  • どういたいしつりょう: 202.091
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3

4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI36567-10g
[4-(1-Methyl-1h-pyrazol-5-yl)phenyl]boronic acid
1487353-57-0 95%
10g
$2102.00 2024-04-20
abcr
AB305509-1g
[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid, 95%; .
1487353-57-0 95%
1g
€397.00 2025-03-19
TRC
M327673-100mg
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
1487353-57-0
100mg
$ 95.00 2022-06-04
Chemenu
CM210188-1g
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)boronic acid
1487353-57-0 97%
1g
$233 2021-06-16
Matrix Scientific
159536-0.500g
[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid
1487353-57-0
0.500g
$320.00 2023-09-10
Matrix Scientific
159536-1g
[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid
1487353-57-0
1g
$400.00 2023-09-10
Ambeed
A330406-1g
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)boronic acid
1487353-57-0 97%
1g
$238.0 2024-04-23
A2B Chem LLC
AI36567-1g
[4-(1-Methyl-1h-pyrazol-5-yl)phenyl]boronic acid
1487353-57-0 95%
1g
$324.00 2024-04-20
A2B Chem LLC
AI36567-5g
[4-(1-Methyl-1h-pyrazol-5-yl)phenyl]boronic acid
1487353-57-0 >95%
5g
$1134.00 2024-04-20
abcr
AB305509-10g
[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid, 95%; .
1487353-57-0 95%
10g
€1517.00 2025-03-19

4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid 関連文献

4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acidに関する追加情報

Introduction to 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid (CAS No. 1487353-57-0)

4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1487353-57-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative features a phenyl ring substituted with a 1-methyl-1H-pyrazol-5-yl moiety, making it a versatile building block for various synthetic applications. The unique structural motif of this compound positions it as a promising candidate for drug discovery, particularly in the development of novel therapeutic agents targeting complex biological pathways.

The boronic acid functional group in 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid is particularly noteworthy due to its ability to participate in coordination chemistry and metal-catalyzed reactions. This property has been leveraged in recent years to develop innovative cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of biaryl compounds. These reactions are pivotal in constructing intricate molecular architectures that mimic natural products and pharmacophores, thereby facilitating the discovery of new drugs with enhanced efficacy and reduced side effects.

In the realm of pharmaceutical research, 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid has been explored as a key intermediate in the synthesis of small molecule inhibitors. The pyrazole scaffold, a heterocyclic ring system present in this compound, is well-documented for its biological activity and has been incorporated into numerous drugs approved by regulatory agencies worldwide. For instance, pyrazole derivatives have shown promise in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The incorporation of the 1-methyl substituent further modulates the electronic properties of the pyrazole ring, potentially enhancing binding affinity to biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid with high precision. Molecular docking studies have revealed that this compound can interact with enzymes and receptors involved in metabolic pathways, suggesting its utility as an inhibitor or modulator. Such insights have guided experimental efforts to optimize lead compounds for clinical development. Additionally, the boronic acid moiety allows for reversible binding interactions, which is advantageous for designing drugs with improved pharmacokinetic profiles.

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid involves multi-step organic transformations that highlight its synthetic versatility. Key steps include the formation of the pyrazole ring through condensation reactions and subsequent functionalization with a phenylboronic ester intermediate. Advances in catalytic methods have streamlined these processes, reducing reaction times and improving yields. These improvements are critical for large-scale production and ensure that researchers have access to sufficient quantities of high-quality material for downstream applications.

Beyond pharmaceutical applications, 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid has found utility in materials science, particularly in the development of organic electronic devices. The conjugated system formed by the phenyl and pyrazole rings contributes to its ability to absorb light across multiple wavelengths, making it suitable for use in photovoltaic cells and optoelectronic materials. Furthermore, its boronic acid functionality enables cross-linking reactions with other organic molecules, leading to the formation of polymers with tailored properties.

The safety profile of 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid has been thoroughly evaluated through standardized testing protocols. Studies have demonstrated its moderate solubility in common organic solvents and stability under various storage conditions. While handling this compound requires adherence to standard laboratory practices due to its reactivity with moisture and strong bases, it does not pose significant hazards when used responsibly. Researchers working with this material can benefit from established safety guidelines that minimize risks associated with exposure.

The future prospects for 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid are promising, driven by ongoing research into novel therapeutic applications and advanced materials. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced properties for drug delivery systems and smart materials. As computational tools continue to refine our understanding of molecular interactions, compounds like this will play an increasingly critical role in addressing unmet medical needs and technological challenges.

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